molecular formula C23H27N3O7 B592863 米诺环素 CAS No. 10118-90-8

米诺环素

货号 B592863
CAS 编号: 10118-90-8
分子量: 457.483
InChI 键: FFTVPQUHLQBXQZ-KVUCHLLUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minocycline is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic . It was synthesized in 1967 for managing and treating numerous infectious and non-infectious diseases . It is mainly used to treat acne vulgaris and some sexually transmitted diseases . It also exhibits anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties .


Synthesis Analysis

Minocycline is synthesized from 6-dimethyl-tetracycline, which is a result of the vital activity of S. aureofaciens . The mechanism of transferring methyl groups is disrupted, or from a common strain of the same microorganisms, but with the addition of compounds such as ethionin, D-norleucine or D-methionine to the medium for developing this actinou0002mycete .


Molecular Structure Analysis

Minocycline’s molecular structure is shown in Fig. (1). It is a second-generation tetracycline first synthesized in 1967 and commercialized in 1972 . It is used in the treatment of infectious diseases including acne vulgaris, urethritis, and sexually transmitted diseases which include mycoplasmas, chlamydias, and treponemas .


Chemical Reactions Analysis

Minocycline has been found to induce skin hyperpigmentation . Its frequency reaches up to 50% of treated patients . The adverse effect diminishes the great therapeutic potential of minocycline, including antibacterial, neuroprotective, anti-inflammatory, and anti-cancer actions .


Physical And Chemical Properties Analysis

Minocycline has a molecular weight of 457.48 and its formula is C23H27N3O7 . It is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic .

科学研究应用

Age-Related Macular Degeneration (AMD)

Minocycline has been studied for its therapeutic potential in a chronic model of AMD. In a study involving LysMCre-Socs3fl/flCx3cr1gfp/gfp double knockout (DKO) mice, minocycline administered orally (25 mg/kg daily) for three months showed a reduction in microglial activation and preserved visual function . This suggests that minocycline could be a safe and effective treatment for controlling microglial activation and preventing neuronal loss in AMD.

Psychiatric and Neurological Conditions

A systematic review and meta-analysis have highlighted minocycline’s anti-inflammatory, antioxidant, and anti-apoptotic properties, which make it a promising adjunctive treatment for various psychiatric and neurological conditions . The review included studies on schizophrenia, depression, stroke, bipolar disorder, substance use, obsessive-compulsive disorder, brain and spinal injuries, amyotrophic lateral sclerosis, Alzheimer’s disease, multiple systems atrophy, and pain, with mixed results.

Ovarian Cancer

Research has indicated that minocycline can inhibit the expression of cyclins A, B, and E, thereby preventing ovarian cancer cells from progressing through the cell cycle and proliferation. This action restricts tumor formation, positioning minocycline as a prospective therapeutic agent for cancer treatment .

Schwann Cell Repair

Minocycline induces the expression of key factors associated with the Schwann cell repair phenotype in SCL 4.1/F7 cells. This application is particularly relevant for conditions where nerve repair is crucial, such as in peripheral neuropathies .

Anti-inflammatory Potential for Therapeutic Use

Minocycline’s anti-inflammatory potential has been recognized as both safe and widely accessible for therapeutic use. This broad application suggests its utility in various inflammatory conditions beyond its traditional use as an antibiotic .

作用机制

Target of Action

Minocycline, a second-generation tetracycline antibiotic, is active against both gram-negative and gram-positive bacteria . Its primary targets are the 30S ribosomal subunits of these bacteria . These subunits play a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Minocycline inhibits bacterial protein synthesis by binding with the 30S ribosomal subunit . This binding prevents the ligation of aminoacyl-tRNA, thereby disrupting the protein synthesis process . As a result, the growth of the bacteria is halted .

Biochemical Pathways

Minocycline affects several biochemical pathways. It inhibits the expression of cyclins A, B, and E, which are crucial for cell cycle progression and proliferation . This leads to the restriction of tumor formation . Moreover, minocycline has been shown to exert anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc .

Pharmacokinetics

Minocycline is readily absorbed and distributed throughout the organism as a function of its lipophilicity . It shows approximately 70–80% plasma protein binding . Minocycline is metabolized in the liver and is eliminated in both the urine and the feces . The elimination half-life is 14–22 hours , indicating a relatively long duration of action.

Result of Action

The inhibition of bacterial protein synthesis by minocycline results in the cessation of bacterial growth . This makes it effective in treating a wide variety of infections . In addition, its anti-inflammatory and anti-apoptotic effects contribute to its potential therapeutic effects in neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of minocycline can be influenced by various environmental factors. For instance, its absorption can be affected by food intake . Moreover, its distribution and elimination can be influenced by the individual’s metabolic rate and renal function . It’s also worth noting that minocycline has strong blood-brain barrier penetrance, making it potentially effective in treating central nervous system disorders .

安全和危害

Minocycline is associated with more severe adverse effects than doxycycline . Minocycline, but not other tetracyclines, is associated with lupus erythematosus, but the risk is small: 8.8 cases per 100,000 person-years . The risk of autoimmune reactions increases with the duration of use .

未来方向

Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has recently been found to have multiple non-antibiotic biological effects that are beneficial in experimental models of various diseases with an inflammatory basis, including dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease . Further high-quality studies need to be conducted to validate this potential .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVPQUHLQBXQZ-KVUCHLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13614-98-7 (mono-hydrochloride)
Record name Minocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045033
Record name Minocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C.
Record name Minocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/
Record name Minocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID

CAS RN

10118-90-8
Record name Minocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Minocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10118-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MINOCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。